molecular formula C10H7FN2 B13111386 4-(4-Fluorophenyl)pyrimidine CAS No. 68049-19-4

4-(4-Fluorophenyl)pyrimidine

Cat. No.: B13111386
CAS No.: 68049-19-4
M. Wt: 174.17 g/mol
InChI Key: DPALDESLDSLUGD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. The presence of the fluorophenyl group enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Fluorophenyl)pyrimidine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a boronic acid derivative, such as 4-fluorophenylboronic acid, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .

Another method involves the reduction of 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine using a reducing agent like diisobutylaluminum hydride (DIBAL-H) in toluene at low temperatures. The resulting intermediate is then reacted with N-methyl methanesulfonamide to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is favored due to its high yield and mild reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry and other applications .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)pyrimidine: Similar in structure but contains a chlorine atom instead of a fluorine atom.

    4-(4-Methylphenyl)pyrimidine: Contains a methyl group instead of a fluorine atom.

    4-(4-Methoxyphenyl)pyrimidine: Contains a methoxy group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 4-(4-Fluorophenyl)pyrimidine enhances its chemical stability and biological activity compared to its analogs. Fluorine atoms are known to increase the lipophilicity and metabolic stability of compounds, making this compound a valuable compound in medicinal chemistry .

Properties

CAS No.

68049-19-4

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

4-(4-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H7FN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H

InChI Key

DPALDESLDSLUGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC=C2)F

Origin of Product

United States

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